molecular formula C7H6F3NO2 B8389127 4-Hydroxymethyl-2-methoxy-3,5,6-trifluoropyridine

4-Hydroxymethyl-2-methoxy-3,5,6-trifluoropyridine

Cat. No. B8389127
M. Wt: 193.12 g/mol
InChI Key: YUDDERXVWFCEFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxymethyl-2-methoxy-3,5,6-trifluoropyridine is a useful research compound. Its molecular formula is C7H6F3NO2 and its molecular weight is 193.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxymethyl-2-methoxy-3,5,6-trifluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxymethyl-2-methoxy-3,5,6-trifluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H6F3NO2

Molecular Weight

193.12 g/mol

IUPAC Name

(2,3,5-trifluoro-6-methoxypyridin-4-yl)methanol

InChI

InChI=1S/C7H6F3NO2/c1-13-7-5(9)3(2-12)4(8)6(10)11-7/h12H,2H2,1H3

InChI Key

YUDDERXVWFCEFR-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C(=C1F)CO)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1.0 g (0.0055 mole) of 4-hydroxymethyl-2,3,5,6-tetrafluoropyridine (from Example 5) and 0.30 g (0.0055 mole) of sodium methoxide in 25 ml of methanol was refluxed for approximately twenty hours. After being cooled, the reaction mixture was poured into water. The aqueous solution was extracted with diethyl ether. The diethyl ether extract was dried over anhydrous magnesium sulfate, filtered, and the solvent evaporated under reduced pressure, yielding 0.85 g of 4-hydroxymethyl-2-methoxy-3,5,6-trifluoropyridine as a yellow oil. The structure and nmr spectra are set forth in Table 1C below.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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